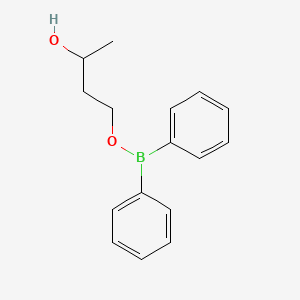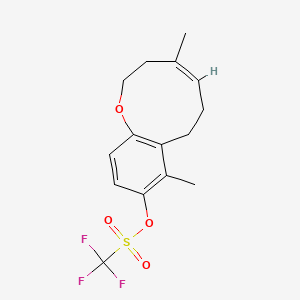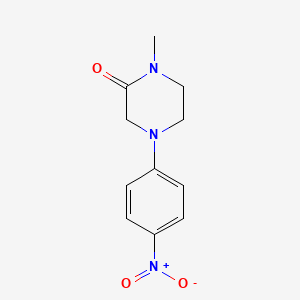
9-(4-benzoylphenyl)-3,6-di-tert-butyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is a complex organic compound with the molecular formula C33H33NO and a molecular weight of 459.62 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with tert-butyl groups, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves the reaction of 3,6-di-tert-butylcarbazole with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
Types of Reactions
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of (4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological molecules, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)methanone: Similar in structure but with two carbazole moieties.
3,6-Di-tert-butylcarbazole: A simpler compound with only the carbazole moiety and tert-butyl groups.
Uniqueness
(4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications.
属性
分子式 |
C33H33NO |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C33H33NO/c1-32(2,3)24-14-18-29-27(20-24)28-21-25(33(4,5)6)15-19-30(28)34(29)26-16-12-23(13-17-26)31(35)22-10-8-7-9-11-22/h7-21H,1-6H3 |
InChI 键 |
KDHHEPONLQAODR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)

![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)



![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)

![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)



